3-(4-Fluorophenyl)oxetan-3-amine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to form the oxetane ring . The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(4-Fluorophenyl)oxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:
Scientific Research Applications
3-(4-Fluorophenyl)oxetan-3-amine hydrochloride is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets, leading to various biochemical effects . The compound may interact with enzymes or receptors, modulating their activity and influencing cellular pathways . Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
3-(4-Fluorophenyl)oxetan-3-amine hydrochloride can be compared with other similar compounds such as:
3-(2-Trifluoromethylphenyl)oxetan-3-amine hydrochloride: This compound has a trifluoromethyl group instead of a fluorine atom, which may result in different chemical and biological properties.
3-(4-Chlorophenyl)oxetan-3-amine hydrochloride:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxetane ring, which imparts distinct chemical properties and reactivity .
Biological Activity
3-(4-Fluorophenyl)oxetan-3-amine hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : CHFNO·HCl
- Molecular Weight : 203.641 g/mol
- CAS Number : 1332839-79-8
- Purity : 95%
The biological activity of this compound is primarily attributed to its structural features, particularly the oxetane ring and the fluorophenyl group. These components allow for interactions with various biological targets, influencing cellular processes and signaling pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates capable of interacting with enzymes and receptors.
Antibacterial and Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antibacterial and antioxidant activities. The synthesis of related oxetanes has shown promising results in inhibiting bacterial growth and reducing oxidative stress in various biological systems.
Interaction with Enzymes
Studies have suggested that this compound may modulate enzyme activity, particularly in relation to metabolic pathways. For instance, it has been investigated as a potential inhibitor of β-secretase (BACE1), an enzyme involved in the pathogenesis of Alzheimer's disease. In vitro assays demonstrated that certain analogs could effectively reduce amyloid-beta peptide levels, indicating a possible therapeutic role in neurodegenerative conditions .
Case Studies and Research Findings
- Inhibition of BACE1 : A study highlighted the effectiveness of compounds within the same chemical class as this compound in inhibiting BACE1. The compound's ability to penetrate the blood-brain barrier was also noted, making it a candidate for further development in Alzheimer's treatment .
- Antioxidant Activity : Research into structurally similar oxetanes revealed their capacity to scavenge free radicals, suggesting potential applications in preventing oxidative damage in cells. These findings underscore the relevance of this compound as a lead compound for developing antioxidant therapies .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-(2-Trifluoromethylphenyl)oxetan-3-amine | Trifluoromethyl group | Potentially different pharmacokinetics |
3-(4-Chlorophenyl)oxetan-3-amine | Chlorine substituent | Similar antibacterial activity |
3-(4-Fluorophenyl)oxetan-3-amine | Fluorine substituent; unique reactivity | Noted for neuroprotective effects |
Properties
IUPAC Name |
3-(4-fluorophenyl)oxetan-3-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLQKYARCKMGQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693227 | |
Record name | 3-(4-Fluorophenyl)oxetan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260672-73-8 | |
Record name | 3-(4-Fluorophenyl)oxetan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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